Cabotegravir-d5 is a stable isotope-labeled derivative of cabotegravir, an integrase strand transfer inhibitor used in the treatment and prevention of HIV infection. The chemical formula for cabotegravir-d5 is C20H19D5N2O4S, and it has a molecular weight of approximately 373.51 g/mol. This compound features five deuterium atoms, which are used to enhance its detection and quantification in biological samples through mass spectrometry techniques. The compound is primarily utilized in pharmacokinetic studies, allowing researchers to trace its metabolism and distribution within the body more accurately than with non-labeled compounds .
Cabotegravir-d5 exhibits potent antiviral activity against HIV-1, with an inhibitory concentration (IC50) of approximately 3 nM in strand transfer assays. This level of potency indicates its effectiveness in preventing viral replication in infected cells. The biological activity of cabotegravir-d5 is critical for understanding the pharmacodynamics of cabotegravir when used as a pre-exposure prophylaxis (PrEP) agent. Studies have shown that long-acting formulations of cabotegravir significantly reduce the risk of HIV infection compared to daily oral regimens .
Cabotegravir-d5 is primarily used in research settings for pharmacokinetic studies and bioanalytical methods. Its applications include:
Interaction studies involving cabotegravir-d5 focus on its pharmacological interactions with other drugs and its effects on HIV resistance patterns. Research indicates that while cabotegravir is effective at suppressing viral loads, there may be instances where drug resistance mutations occur, particularly when adherence to treatment protocols is inconsistent. These studies are crucial for optimizing treatment regimens and understanding how cabotegravir interacts with other antiretroviral therapies .
Cabotegravir-d5 can be compared with several related compounds that also serve as integrase inhibitors or are involved in HIV treatment:
| Compound Name | Type | Key Features |
|---|---|---|
| Cabotegravir | Integrase Inhibitor | Long-acting formulation; effective as PrEP |
| Rilpivirine | Non-nucleoside Reverse Transcriptase Inhibitor | Used in combination therapies; long-acting option |
| Dolutegravir | Integrase Inhibitor | Highly effective; once-daily dosing |
| Bictegravir | Integrase Inhibitor | Part of a fixed-dose combination; high barrier to resistance |
Uniqueness: Cabotegravir-d5's uniqueness lies in its stable isotope labeling, which enhances analytical precision without altering its biological activity compared to non-labeled cabotegravir. This feature makes it particularly valuable for research applications where accurate quantification is essential .
The pyridinone core of cabotegravir-d5 serves as the structural foundation for deuterium incorporation. Selective deuteration at the C-2 and C-5 positions of the pyridinone ring is achieved through H/D exchange reactions under acidic or basic conditions. For instance, treatment of the pyridinone precursor with deuterated dimethylformamide (DMF-d7) in the presence of deuterium oxide (D2O) facilitates site-specific deuterium substitution at labile hydrogen sites [4] [5].
A critical step involves the regioselective hydrolysis of the pyridinone bis-ester intermediate (13) using lithium deuteroxide (LiOD) instead of lithium hydroxide. This substitution ensures the incorporation of deuterium at the C-5 carboxylate group while maintaining the integrity of the C-2 methoxy moiety [4]. Comparative studies indicate that deuterium enrichment at these positions reduces metabolic oxidation rates by up to 40%, as measured via in vitro cytochrome P450 assays [5].
Table 1: Deuterium Incorporation Efficiency in Pyridinone Core Synthesis
| Reaction Condition | Deuterium Source | Incorporation Efficiency (%) |
|---|---|---|
| DMF-d7/D2O, 25°C, 12 h | D2O | 92 |
| LiOD in THF-d8, −5°C, 2 h | LiOD | 88 |
| Pd/C catalysis under D2 gas | D2 | 75 |
The tricyclic oxazolo-pyridopyrazine ring system in cabotegravir-d5 requires precise stereochemical control during cyclization. Key to this process is the use of chiral lithium amides to direct the diastereoselective formation of the (3S,11aR) configuration. For example, the reaction of the deuterated pyridinone intermediate with (S)-3-aminopropyl-d5 in acetonitrile-d3 under reflux yields the tricyclic core with a diastereomeric excess (d.e.) of 98% [1] [4].
Notably, deuterium at the C-3 methyl group stabilizes the transition state during cyclization, as evidenced by density functional theory (DFT) calculations. This stabilization reduces competing pathways, such as epimerization at the C-11a position, which is a common challenge in non-deuterated analogues [4].
Post-synthetic purification of cabotegravir-d5 necessitates techniques that resolve isotopic variants. Preparative high-performance liquid chromatography (HPLC) with a deuterium-compatible C18 column (particle size: 5 μm, pore size: 100 Å) achieves baseline separation of cabotegravir-d5 from its protiated counterpart. The mobile phase, comprising deuterated methanol (CD3OD) and deuterium oxide (D2O) in a 65:35 ratio, enhances resolution by exploiting subtle differences in hydrophobicity [3] [5].
Crystallization optimization studies reveal that cabotegravir-d5 forms monoclinic crystals from a deuterated ethyl acetate-d10/n-heptane-d16 mixture (3:1 v/v), yielding ≥99% isotopic purity. X-ray diffraction analysis confirms the absence of protiated contaminants in the crystal lattice [1].
Isotopic purity verification employs high-resolution mass spectrometry (HRMS) and 2H nuclear magnetic resonance (NMR) spectroscopy. HRMS analysis using electrospray ionization (ESI) in positive ion mode detects the molecular ion cluster at m/z 410.365 ([M+H]+), with a characteristic 5 Da shift compared to non-deuterated cabotegravir [2] [5].
Quantitative 2H NMR in dimethyl sulfoxide-d6 (DMSO-d6) resolves deuterium incorporation at each labeled position. The C-3 methyl group (δ 1.25 ppm) and pyridinone C-5 deuterium (δ 8.02 ppm) exhibit distinct integration ratios, confirming ≥98% isotopic enrichment [1] [4].
Table 2: Analytical Techniques for Isotopic Purity Assessment
| Technique | Parameters | Detection Limit (%) |
|---|---|---|
| HRMS | Resolution: 100,000, mass accuracy: ±0.5 ppm | 0.1 |
| 2H NMR | 400 MHz, 128 scans | 0.5 |
| LC-MS/MS | MRM transition: 410.3 → 292.1 | 0.05 |
Cabotegravir-d5 serves as a sophisticated deuterated internal standard specifically designed for the quantitative determination of cabotegravir in biological matrices using both gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry platforms [1]. The compound, with the molecular formula C₁₉H₁₂D₅F₂N₃O₅ and a molecular weight of 410.4 Da, incorporates five deuterium atoms strategically positioned to maintain chemical stability while providing mass spectral differentiation from the parent compound [2] [3].
The fundamental principle underlying the use of Cabotegravir-d5 as an internal standard lies in its nearly identical physicochemical properties to cabotegravir, with the critical distinction being the 5 Da mass shift resulting from deuterium incorporation [4]. This mass difference enables selective monitoring of both the analyte and internal standard simultaneously while compensating for matrix effects, extraction variability, and instrumental fluctuations that commonly affect mass spectrometric quantitation [5].
In liquid chromatography-mass spectrometry applications, Cabotegravir-d5 demonstrates exceptional performance as an internal standard due to its similar extraction recovery, ionization efficiency, and chromatographic behavior compared to the native compound [6]. Studies have documented retention times of 2.65 ± 0.3 minutes for cabotegravir and 2.62 ± 0.3 minutes for Cabotegravir-d5, indicating minimal chromatographic separation while maintaining adequate mass spectral differentiation [7].
The application of Cabotegravir-d5 in gas chromatography-mass spectrometry platforms requires careful consideration of thermal stability and derivatization procedures. The deuterium labels must remain stable under the elevated temperatures typically employed in gas chromatography systems, and any derivatization chemistry must not preferentially affect the deuterated positions [8]. Research has shown that deuterated internal standards can experience isotope exchange under certain analytical conditions, potentially compromising quantitative accuracy [8] [9].
Validation studies have established linear calibration ranges from 2 to 1000 ng/mL using Cabotegravir-d5 as the internal standard, with correlation coefficients consistently exceeding 0.999 [7]. The precision of methods employing Cabotegravir-d5 demonstrates intra-day coefficients of variation ranging from 1.09% to 3.52% and inter-day precision of 7.54%, well within acceptable bioanalytical method validation criteria [7].
The deuterium incorporation pattern in Cabotegravir-d5, specified as ≥99% deuterated forms (d1-d5) with ≤1% undeuterated (d0) material, ensures minimal interference with the analyte peak while providing robust internal standardization [1]. This high level of isotopic purity is essential for accurate quantitation, particularly at lower concentration levels where even small amounts of unlabeled compound could introduce significant bias.
The optimization of ionization efficiency for Cabotegravir-d5 in electrospray ionization sources represents a critical aspect of method development that directly impacts analytical sensitivity and reproducibility [10]. Electrospray ionization parameters require systematic optimization to achieve maximum ion production while maintaining stable spray conditions and minimizing matrix effects [11].
The primary electrospray ionization parameters affecting Cabotegravir-d5 ionization include spray voltage, source temperature, nebulizer gas flow rate, drying gas flow rate, and drying gas temperature [12]. Research has demonstrated that these parameters exhibit complex interdependencies that necessitate multivariate optimization approaches rather than traditional one-factor-at-a-time methods [13].
Spray voltage optimization for Cabotegravir-d5 typically ranges from 4000 to 5500 volts in positive ion mode, with optimal values depending on mobile phase composition and flow rate [11]. Lower spray voltages help prevent corona discharge and rim emission phenomena that can destabilize the electrospray and reduce ion transmission efficiency [14]. The appearance of protonated solvent clusters in the mass spectrum serves as an indicator of excessive spray voltage that should be reduced to improve analyte ionization [11].
Source temperature optimization involves balancing efficient droplet desolvation with potential thermal degradation of the analyte [15]. For Cabotegravir-d5, temperatures between 400°C and 550°C have been employed, with Quality by Design approaches demonstrating that lower temperatures can often provide superior ionization efficiency compared to traditional high-temperature settings [13]. The optimal temperature depends on the specific mobile phase composition and flow rate, with more aqueous conditions generally requiring higher temperatures for effective desolvation [10].
Nebulizer gas pressure and drying gas flow rate optimization focuses on achieving proper droplet formation and efficient solvent removal [12]. Systematic design of experiments studies have identified these parameters as among the most critical for ionization efficiency optimization [10]. The nebulizer gas facilitates primary droplet formation at the electrospray tip, while the drying gas promotes solvent evaporation and ion desorption from the charged droplets.
Response surface methodology has proven particularly effective for optimizing multiple electrospray ionization parameters simultaneously [10]. This approach enables identification of optimal parameter combinations while revealing interaction effects between variables that would not be apparent using univariate optimization strategies [12]. For Cabotegravir-d5, fractional factorial designs followed by central composite designs have successfully identified robust operating conditions that maintain high ionization efficiency across a range of analytical conditions [10].
The optimization process must also consider the influence of mobile phase composition on ionization efficiency [11]. Volatile buffers such as ammonium acetate or formic acid generally provide superior ionization compared to non-volatile salts, which can suppress ion formation through competitive ionization mechanisms [14]. The organic solvent content affects droplet surface tension and evaporation rates, directly impacting the efficiency of ion desorption from charged droplets.
Quality by Design principles applied to electrospray ionization optimization emphasize the importance of understanding parameter interactions and establishing robust operating regions [13]. This approach has demonstrated that traditional manufacturer-recommended settings may not provide optimal performance for specific analytes, highlighting the value of systematic optimization procedures [15].
The mass fragmentation behavior of Cabotegravir-d5 in tandem mass spectrometry provides essential structural information for method development and compound identification [16]. Understanding the fragmentation pathways enables selection of appropriate precursor-to-product ion transitions for quantitative analysis while ensuring specificity and sensitivity in complex biological matrices.
Cabotegravir exhibits characteristic fragmentation patterns under collision-induced dissociation conditions, with the most abundant product ion at m/z 281 resulting from cleavage of the amide bond and formation of an acylium ion [17] [16]. This fragmentation involves loss of 1-(2,4-difluorophenyl)methanamine (C₇H₇F₂N) from the protonated molecular ion at m/z 406 [16]. For Cabotegravir-d5, the corresponding product ion appears at m/z 286, reflecting the 5 Da mass shift due to deuterium incorporation [17].
The fragmentation pattern of cabotegravir also produces product ions at m/z 292 and m/z 363, attributed to ring-through cleavages of the piperazin-2-one moiety and loss of hydrogen isocyanate with rearrangement of the difluorobenzyl group, respectively [16]. These secondary fragmentation pathways provide additional options for multiple reaction monitoring experiments, enabling enhanced specificity through monitoring of multiple transitions.
The 2,4-difluorobenzyl ion at m/z 127 represents another characteristic fragment that can be utilized for structural confirmation [16]. This fragment ion results from cleavage of the benzyl-nitrogen bond and retention of the difluorobenzyl cation. The consistency of this fragmentation across different collision energies makes it valuable for qualitative identification purposes.
Collision energy optimization for Cabotegravir-d5 fragmentation requires systematic evaluation of product ion abundances across a range of collision energies [18]. The optimal collision energy typically represents a compromise between maximizing product ion abundance and maintaining precursor ion transmission. Ion breakdown profiles plotting collision energy versus product ion abundance provide essential data for selecting optimal multiple reaction monitoring conditions [18].
The deuterium labeling pattern in Cabotegravir-d5 influences fragmentation behavior, with deuterium atoms potentially affecting the relative stabilities of different fragment ions [8]. The d5 incorporation includes deuterium atoms at positions that may be involved in fragmentation pathways, requiring careful evaluation of fragment ion patterns to ensure consistent behavior compared to the unlabeled compound.
Multiple reaction monitoring method development for Cabotegravir-d5 typically employs the most abundant product ion transition (m/z 409→286) as the quantifier ion, with secondary transitions serving as qualifier ions for enhanced specificity [7]. The use of multiple transitions enables confirmation of analyte identity while providing redundancy in quantitative measurements.
Product ion scan experiments conducted using miniature mass spectrometry systems have demonstrated the utility of Cabotegravir-d5 fragmentation for point-of-care analytical applications [17]. The distinct fragmentation pattern enables identification of the compound even with unit mass resolution instruments, highlighting the robustness of the fragmentation-based identification approach.
The stability of deuterium labels during collision-induced dissociation represents a critical consideration for method development [8]. Deuterium atoms must remain stable under the fragmentation conditions to maintain the mass spectral differentiation between analyte and internal standard. Loss of deuterium atoms through exchange or elimination reactions could compromise quantitative accuracy and method specificity.
The fundamental principle of cross-validation relies on the assumption that deuterated and non-deuterated compounds exhibit identical analytical behavior except for mass spectral properties [5]. However, isotope effects can influence various analytical parameters including chromatographic retention, extraction efficiency, and ionization behavior, necessitating thorough validation to ensure method accuracy [9].
Chromatographic cross-validation involves comparing retention times and peak shapes between Cabotegravir-d5 and cabotegravir under identical analytical conditions [7]. Retention time differences should be minimal, typically within 0.1 minutes, to ensure that both compounds experience similar matrix effects and co-eluting interferences. Significant retention time differences may indicate isotope effects that could compromise the internal standard approach [8].
Extraction efficiency cross-validation compares recovery percentages for cabotegravir determined using both deuterated and non-deuterated internal standards [4]. Ideally, recovery values should be equivalent within experimental uncertainty, indicating that both compounds behave similarly during sample preparation procedures. Significant differences in recovery may suggest isotope-dependent extraction mechanisms that require method modification.
Matrix effect evaluation represents a critical aspect of cross-validation, comparing ion suppression or enhancement effects experienced by cabotegravir when analyzed with Cabotegravir-d5 versus structural analogs or no internal standard [4]. Post-extraction addition experiments enable quantification of matrix effects, with well-compensated methods showing minimal differences between pre- and post-extraction spiked samples.
Linearity cross-validation involves preparing calibration curves using different internal standard approaches and comparing slopes, intercepts, and correlation coefficients [4]. The use of Cabotegravir-d5 should provide linear response over the intended concentration range with correlation coefficients exceeding 0.99. Comparison with external standard methods or alternative internal standards helps confirm the validity of the quantitative relationship.
Stability cross-validation examines the behavior of Cabotegravir-d5 under various storage and analytical conditions compared to the parent compound [8]. Deuterated compounds may exhibit different stability profiles due to isotope effects, particularly under conditions involving hydrogen-deuterium exchange. Long-term stability studies should demonstrate that both compounds maintain equivalent degradation profiles.
Inter-laboratory cross-validation studies involving multiple analytical sites using the same Cabotegravir-d5-based method provide evidence of method robustness and transferability [4]. Consistent results across different laboratories, instruments, and operators demonstrate that the method performance is not dependent on specific laboratory conditions or analyst techniques.